2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid
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Overview
Description
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of an amino group, a methoxymethyl group attached to a phenyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid typically involves the reaction of 4-(methoxymethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction and hydrolysis steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be carried out under reflux conditions to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and methoxymethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .
Scientific Research Applications
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to downstream effects on cellular signaling pathways. For example, it may inhibit enzymatic activity, affecting processes like insulin signaling, cell proliferation, and immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-methylphenyl)-2-phenyl-acetic acid: This compound has a similar structure but with a methyl group instead of a methoxymethyl group.
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: This compound features an aminomethyl group instead of a methoxymethyl group.
Uniqueness
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
66320-58-9 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-2-[4-(methoxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-6-7-2-4-8(5-3-7)9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
InChI Key |
KFFBMZVKAKGGKV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(C(=O)O)N |
Origin of Product |
United States |
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